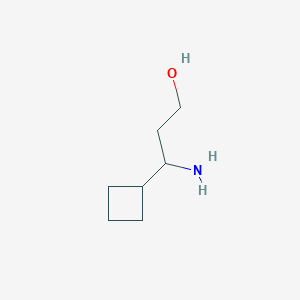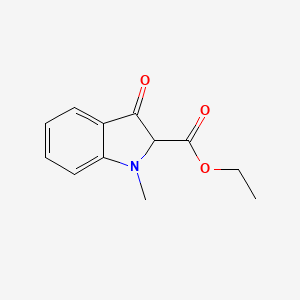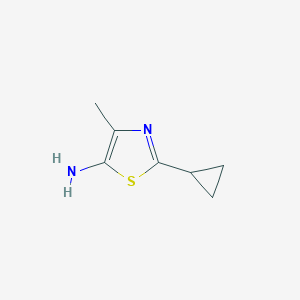![molecular formula C10H9BrN2O2 B12962154 Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12962154.png)
Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Métodos De Preparación
The synthesis of Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the bromination of the corresponding pyrrolo[3,2-b]pyridine derivative. One common method involves the reaction of 1H-pyrrolo[3,2-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme interactions and cellular pathways, particularly those involving kinase signaling.
Chemical Biology: It is employed in the development of chemical probes to investigate biological processes and disease mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals .
Mecanismo De Acción
The mechanism of action of Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation, migration, and apoptosis .
Comparación Con Compuestos Similares
Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can be compared with other similar compounds, such as:
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the bromine atom and the ethyl group.
Pyrrolopyrazine Derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities, including antimicrobial and kinase inhibitory properties.
1H-Pyrrolo[2,3-b]pyridine: This compound lacks the bromine and ethyl groups but shares the core pyrrolo[2,3-b]pyridine structure .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H9BrN2O2 |
|---|---|
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-4-3-6-8(12-7)5-9(11)13-6/h3-5,13H,2H2,1H3 |
Clave InChI |
PDVGHLUVSUVHCJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC2=C(C=C1)NC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12962104.png)

![Spiro[3H-indole-3,4'-piperidine]-1'-carboxylic acid, 1,2-dihydro-2-oxo-1-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12962122.png)




![2-Fluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12962152.png)
![(2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12962156.png)


